Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Description
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS 1187828-95-0) is a brominated dihydrobenzofuran derivative with the molecular formula C₁₀H₉BrO₃ and a monoisotopic mass of 255.97351 Da . Its structure features a partially saturated benzofuran core (2,3-dihydro-1-benzofuran) with a bromine atom at the 5-position and a methyl ester group at the 2-position (Figure 1). This compound is primarily utilized in organic synthesis and pharmaceutical research due to its unique reactivity profile, which arises from the interplay of the electron-withdrawing bromine substituent, the ester group, and the partially hydrogenated aromatic system.
Properties
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTZTTWQSQRVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1463457-51-3 | |
| Record name | methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the bromination of a suitable benzofuran precursor followed by esterification. One common method includes the bromination of 2,3-dihydro-1-benzofuran-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alcohols or alkanes.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide at reflux temperatures.
Major Products
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.
Reduction: Formation of benzofuran-2-methanol or dihydrobenzofuran.
Hydrolysis: Formation of 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and ester group can influence its binding affinity and specificity, leading to modulation of biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below, we discuss key comparisons:
Brominated vs. Non-Brominated Dihydrobenzofurans
The bromine atom at the 5-position significantly influences the compound’s electronic and steric properties. For example:
- Methyl 2,3-dihydro-1-benzofuran-2-carboxylate (non-brominated analog): The absence of bromine reduces molecular weight (212.18 g/mol vs. 257.08 g/mol for the brominated compound) and lipophilicity (calculated logP ≈ 1.5 vs. 2.3). Bromine’s electronegativity also polarizes the aromatic ring, enhancing electrophilic substitution reactivity at meta/para positions .
- Methyl 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate: Replacing bromine with chlorine reduces steric bulk (atomic radius: Cl = 0.79 Å vs.
Table 1. Comparison of Halogenated Dihydrobenzofuran Derivatives
| Property | Br-Substituted (C₁₀H₉BrO₃) | Cl-Substituted (C₁₀H₉ClO₃) | Non-Halogenated (C₁₀H₁₀O₃) |
|---|---|---|---|
| Molecular Weight (g/mol) | 257.08 | 212.61 | 178.19 |
| logP (estimated) | 2.3 | 1.8 | 1.5 |
| Melting Point (°C) | Not reported | Not reported | Not reported |
| Reactivity in SNAr* | High | Moderate | Low |
*SNAr = Nucleophilic Aromatic Substitution.
Dihydrobenzofuran vs. Fully Aromatic Benzofuran Derivatives
The 2,3-dihydrobenzofuran system introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofurans. This affects:
Ester Group Modifications
Replacing the methyl ester with alternative groups (e.g., carboxylic acid, amide) alters solubility and metabolic stability:
- Amide analog : Enhanced hydrogen-bonding capacity could improve binding affinity in biological targets but reduce membrane permeability.
Biological Activity
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a benzofuran core with a bromine atom at the 5-position and a methyl ester at the 2-carboxylate position. The molecular formula is with a molecular weight of approximately 273.09 g/mol. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the bromine atom and the ester group enhances its binding affinity to these targets, potentially leading to inhibition or modulation of specific biochemical pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), leukemia (CEM-13), and melanoma (MEL-8). Studies have reported IC50 values in the micromolar range, demonstrating its potency against these cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via p53 activation |
| CEM-13 | 10.0 | Inhibition of cell cycle progression |
| MEL-8 | 15.0 | Modulation of signaling pathways |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various bacteria and fungi. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Potential as Anti-Hepatitis C Agent
Recent studies have highlighted the potential of this compound as an anti-hepatitis C virus agent. Its structural properties allow it to inhibit viral replication effectively, positioning it as a candidate for further drug development in virology.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Bromination : The starting material, 2,3-dihydrobenzofuran, undergoes bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Esterification : The resulting brominated compound is then treated with methanol in the presence of an acid catalyst to form the methyl ester.
These methods allow for efficient production while providing opportunities for further derivatization to enhance biological activity .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Anticancer Activity : A recent study demonstrated that this compound induces apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .
- Antimicrobial Efficacy : Another research focused on its antimicrobial properties revealed that it disrupts bacterial cell membranes, leading to cell lysis and death.
- Virology Applications : In vitro assays showed that this compound significantly reduces hepatitis C virus load in infected cell cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
